Sodium 2-sulphonatoethyl undec-10-enoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
64716-81-0 |
|---|---|
Molecular Formula |
C13H23NaO5S |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
sodium;2-undec-10-enoyloxyethanesulfonate |
InChI |
InChI=1S/C13H24O5S.Na/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
PTLFHEHCDQXTMS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Sulphonatoethyl Undec 10 Enoate and Its Derivatives
Precursor Synthesis and Olefinic Moiety Functionalization
The primary precursors for the synthesis of Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) are undec-10-enoic acid and sodium isethionate. The selection and synthesis of these starting materials are critical for the quality and properties of the final product.
Undec-10-enoic Acid: This unsaturated fatty acid is a key bio-based building block, commonly derived from the pyrolysis of ricinoleic acid, which is the main component of castor oil. This process makes undec-10-enoic acid a renewable resource, aligning with green chemistry principles. surfactgreen.comresearchgate.net The terminal double bond (olefinic moiety) in its structure is a crucial feature, providing a site for potential functionalization to create various derivatives. While the synthesis of the title compound preserves this double bond, derivatives can be produced through reactions such as polymerization or other additions at this site. researchgate.net
Sodium Isethionate: The source of the hydrophilic sulfonatoethyl head group is sodium isethionate (sodium 2-hydroxyethanesulfonate). Industrial production of this precursor is typically achieved through the reaction of ethylene (B1197577) oxide with an aqueous solution of a bisulfite salt, such as sodium bisulfite. google.com Careful control of reaction conditions, including pH and temperature, is necessary to minimize the formation of byproducts like ethylene glycol. google.com
The functionalization of the olefinic moiety in the undec-10-enoate chain allows for the synthesis of various derivatives. For instance, transesterification of ethyl-10-undecenoate can produce monomers suitable for creating biobased polyesters. researchgate.net
Strategies for Sulfonation and Sulfonatoethyl Group Incorporation
The core reaction in forming Sodium 2-sulphonatoethyl undec-10-enoate is the direct esterification of undec-10-enoic acid with sodium isethionate. This process, which forms the ester linkage between the fatty acid tail and the sulfonatoethyl head group, is a well-established method for producing acyl isethionates. wikipedia.org
The primary synthetic routes include:
Direct Esterification: This is the most common and economically favorable method, involving the reaction of a fatty acid directly with sodium isethionate. atlantis-press.com The reaction is typically conducted at elevated temperatures to drive off the water produced as a byproduct, shifting the equilibrium towards the ester product. ikm.org.my Acid catalysts are often employed to increase the reaction rate. wikipedia.org
Acid Chloride Route: An alternative, though less common due to higher costs, involves converting the fatty acid to its more reactive acid chloride derivative first. atlantis-press.com This intermediate then readily reacts with sodium isethionate to form the final product.
The direct esterification method is widely used for various fatty acids to produce a range of isethionate surfactants. wikipedia.org The reaction joins the lipophilic fatty acid tail and the hydrophilic sulfonate group, creating the amphiphilic structure characteristic of surfactants.
Optimization of Reaction Pathways and Process Efficiency
Significant research has focused on optimizing the synthesis of fatty acid esters to maximize yield, purity, and cost-effectiveness. Key parameters that are manipulated include reaction temperature, catalyst type and concentration, molar ratio of reactants, and reaction time. atlantis-press.comtubitak.gov.tr
For the direct esterification of fatty acids with isethionates, studies have identified optimal conditions to achieve higher yields. For example, in the synthesis of a similar surfactant, myristoyl isethionate, optimal conditions were found to be a molar ratio of myristic acid to sodium isethionate of 1.2, a reaction temperature of 160°C, and a reaction time of 4 hours, which resulted in a product yield of 68.7%. atlantis-press.com
Catalysis plays a pivotal role in process efficiency. While traditional mineral acids can be used, research has explored the use of other catalysts like methanesulfonic acid. wikipedia.orgatlantis-press.com In some cases, the synthesis can be performed without any catalyst, which simplifies purification but may require more stringent conditions, such as a continuous recycle of distilled volatile carboxylic acids to drive the acylation. whiterose.ac.uk The use of Response Surface Methodology (RSM) has been successfully applied to statistically optimize reaction parameters, allowing for the evaluation of interactive effects between variables like temperature, time, and reactant ratios to achieve maximum conversion. ikm.org.my
| Parameter | Studied Range/Value | Effect on Yield/Conversion | Source |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1.2:1 | Optimized for myristic acid and sodium isethionate reaction. | atlantis-press.com |
| Temperature | 150-160°C | Higher temperatures increase reaction rate and water removal. | atlantis-press.comtubitak.gov.tr |
| Reaction Time | 2.25 - 6 hours | Longer times generally lead to higher conversion until equilibrium is reached. | tubitak.gov.trresearchgate.net |
| Catalyst Loading | 2.5% - 5% (w/w) | Increased catalyst concentration can enhance reaction speed and yield up to an optimal point. | atlantis-press.comtubitak.gov.tr |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of surfactants to enhance their sustainability. surfactgreen.com This involves using renewable feedstocks, designing energy-efficient processes, and minimizing waste. surfactgreen.comresearchgate.net
The synthesis of this compound inherently incorporates a key green chemistry principle by using undec-10-enoic acid derived from castor oil, a renewable plant source. researchgate.net This reduces the reliance on petrochemical feedstocks. nih.gov
Further advancements in sustainable synthesis focus on the catalytic process:
Solvent-Free Synthesis: Conducting the esterification reaction in a solvent-free or "melt" system avoids the use of volatile organic solvents, reducing environmental impact and simplifying product work-up. surfactgreen.comwhiterose.ac.uk
Enzymatic Catalysis: A significant development in green synthesis is the use of enzymes, particularly lipases, as catalysts. nih.gov Lipases can effectively catalyze the esterification of fatty acids under milder conditions (e.g., lower temperatures) compared to chemical catalysts. nih.gov This approach can lead to high yields (up to 98.4% in some cases) and allows for the reuse of the enzyme catalyst over multiple batches, improving process economy and sustainability. nih.gov
Heterogeneous Catalysts: The development of solid, reusable acid catalysts offers a green alternative to homogeneous catalysts that can be difficult to separate from the reaction mixture. researchgate.net
These sustainable approaches, from utilizing bio-based precursors to employing advanced catalytic systems, are crucial for the modern production of specialty surfactants like this compound. rsc.orgnih.gov
Polymerization and Advanced Polymeric Architectures Derived from Sodium 2 Sulphonatoethyl Undec 10 Enoate
Monomer Reactivity and Polymerization Kinetics
The kinetics of polymerization are also dependent on the type of initiation system used and the reaction conditions, such as temperature and solvent. For instance, in radical polymerization, the rate of polymerization is proportional to the concentration of the monomer and the square root of the initiator concentration. However, the partitioning of the initiator and the propagating radical species between the aqueous phase and the hydrophobic micellar cores adds a layer of complexity to the kinetic models.
Homo- and Copolymerization Approaches for Undec-10-enoate (B1210307) Functionality
Homopolymers of Sodium 2-sulphonatoethyl undec-10-enoate, often referred to as polysoaps, possess a polyelectrolyte backbone with pendant hydrophobic side chains. These polymers exhibit interesting solution properties due to the interplay of electrostatic repulsions between the sulfonate groups and hydrophobic associations of the undecyl chains.
Radical Polymerization Mechanisms
Conventional radical polymerization is a common method to polymerize this compound. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as an azo compound or a peroxide. The polymerization proceeds via the classical steps of initiation, propagation, and termination.
Initiation: An initiator molecule decomposes to form primary radicals, which then react with a monomer molecule to form a monomer radical.
Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of the polymer chain is terminated by the reaction of two propagating radicals, either by combination or disproportionation.
In the case of this compound, the polymerization can occur in different microenvironments depending on the concentration. Below the CMC, the polymerization proceeds in the aqueous phase. Above the CMC, the polymerization can occur both in the aqueous phase and within the hydrophobic cores of the micelles.
Controlled Polymerization Techniques for Tailored Architectures
To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP technique that can be used to polymerize a wide range of monomers, including surfmers. sun.ac.zafigshare.com The control is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers the propagating radical. This allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures from this compound. The use of RAFT macro-surfmers has been shown to enable the decoupling of nanoparticle size and polymer molecular weight in emulsion polymerization. figshare.com
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating chains. researchgate.netcmu.eduresearchgate.netdoaj.org While the direct ATRP of sulfonate-containing monomers can be challenging due to potential interactions with the catalyst, modifications to the polymerization conditions, such as the use of mixed solvents or specific ligands, have enabled the successful controlled polymerization of such monomers. researchgate.netdoaj.org For instance, the AGET (Activators Generated by Electron Transfer) ATRP of sodium 2-acrylamido-2-methyl-N-propane sulfonate has been successfully carried out in aqueous media.
Formation and Structural Elucidation of Polymeric Micelles and Polysoaps
Homopolymers of this compound (polysoaps) and copolymers containing this monomer can self-assemble in aqueous solution to form various supramolecular structures, most notably polymeric micelles. These micelles typically consist of a hydrophobic core formed by the aggregation of the undecyl side chains, and a hydrophilic corona composed of the polysulfonate backbone.
Self-Assembly Dynamics and Supramolecular Organization
The self-assembly of these polymers is a dynamic process governed by a delicate balance of forces, including hydrophobic interactions, electrostatic repulsions, and van der Waals forces. researchgate.netnih.gov Below a certain concentration, the polymers exist as individual chains (unimers). As the concentration increases, intermolecular hydrophobic associations become more favorable, leading to the formation of multimolecular micelles. This process is often characterized by a critical aggregation concentration (CAC), which is analogous to the CMC of low molecular weight surfactants.
Influence of Head Group Modifications on Polymeric Aggregate Properties
The properties of the polymeric aggregates are highly sensitive to the nature of the hydrophilic head group. researchgate.netmdpi.comnih.govnih.gov In the case of this compound, the sulfonate group plays a crucial role. The strong anionic nature of the sulfonate group leads to significant electrostatic repulsion between the polymer chains in the micellar corona, which can influence the micelle's size, shape, and aggregation number (the number of polymer chains per micelle).
Studies on similar systems have shown that the type of counterion associated with the sulfonate group can also affect the aggregation behavior. nih.gov For instance, the addition of salt to the solution can screen the electrostatic repulsions, leading to more compact micelles and a lower CAC. A study on alkylaryl sulfonate surfactants demonstrated that an increase in salinity led to a decrease in the CMC. nih.gov
The table below summarizes the characterization of polymeric micelles formed from a related surfmer, poly(sodium 10-undecenyl sulfate) (poly SUS), and its binary mixtures with poly(sodium 10-undecenyl leucinate) (poly SUL). nih.gov While not the exact compound, this data provides valuable insight into the properties of such polysoaps.
| Polymer Composition (SUS:SUL) | Partial Specific Volume (mL/g) | Aggregation Number |
| 100:0 (poly SUS) | 0.65 | 45 |
| 80:20 | 0.68 | 52 |
| 60:40 | 0.71 | 60 |
| 40:60 | 0.74 | 68 |
| 20:80 | 0.77 | 75 |
| 0:100 (poly SUL) | 0.80 | 83 |
This interactive data table is based on findings from a study on related polysoaps and is for illustrative purposes. nih.gov
Design and Synthesis of Nanostructured Polymeric Materials
The unique amphiphilic nature of this compound (SSEU), a polymerizable surfactant or "surfmer," makes it a valuable monomer for the design and synthesis of nanostructured polymeric materials. Its structure, featuring a hydrophobic undecylenate chain and a hydrophilic ethyl sulfonate group, allows for the creation of copolymers that can self-assemble into organized nanoscale architectures in aqueous environments.
Research has demonstrated the successful synthesis of such nanostructured materials through the free radical copolymerization of SSEU with a hydrophobic comonomer, methyl acrylate (B77674) (MA). This process, typically conducted in a solvent like dimethylsulfoxide (DMSO), yields amphiphilic statistical copolymers. The resulting copolymers possess a backbone with both the ionic sulfonate pendants from SSEU and the ester groups from MA.
The tendency of these copolymers to form nanostructures is evident from their solution properties. In aqueous solutions, these amphiphilic copolymers have been shown to self-assemble into micelles. This self-assembly is driven by the hydrophobic interactions of the methyl acrylate and undecylenate components, which form the core of the micelle, while the hydrophilic sulfonate groups form the stabilizing corona, interfacing with the aqueous phase. The formation of these micellar structures has been confirmed by fluorescence spectroscopy, which is used to determine the critical micelle concentration (cmc) of the copolymers in water.
The size of these self-assembled nanostructures has been characterized using dynamic light scattering (DLS). Studies have revealed that the micelles formed by the copolymers of SSEU and MA typically have a size in the range of 100–200 nanometers.
The reactivity ratios of the copolymerization between SSEU and methyl acrylate provide insight into the resulting polymer architecture. The reactivity ratios, determined using the extended Kelen–Tüdös method, were found to be rMA = 1.34 and rSSEU = 0. These values suggest a strong tendency towards the formation of block-like or segmented copolymer structures, where sequences of methyl acrylate are interspersed with the SSEU monomer. This arrangement of monomers along the polymer chain further facilitates the self-assembly into distinct core-corona micellar nanostructures.
The synthesis and resulting properties of these copolymers have been thoroughly characterized using a variety of analytical techniques, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC), confirming the incorporation of both monomers into the copolymer structure.
Below is a summary of the key findings in the synthesis and characterization of nanostructured polymeric materials derived from this compound and methyl acrylate:
| Parameter | Finding | Reference |
| Copolymer System | This compound (SSEU) and Methyl Acrylate (MA) | |
| Polymerization Method | Free radical copolymerization in Dimethylsulfoxide (DMSO) | |
| Reactivity Ratio (rMA) | 1.34 | |
| Reactivity Ratio (rSSEU) | 0 | |
| Self-Assembly Behavior | Forms micelles in aqueous solution | |
| Micelle Size (DLS) | 100–200 nm | |
| Characterization Techniques | FTIR, NMR, DSC, Viscometry, DLS, Fluorescence Spectroscopy |
Advanced Characterization Techniques for Sodium 2 Sulphonatoethyl Undec 10 Enoate and Its Polymeric Forms
Spectroscopic Methods for Complex Structure Determination
Spectroscopic techniques are indispensable for confirming the chemical structure of Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) and tracking its polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural analysis. In ¹H NMR, specific proton signals would confirm the presence of the undecylenate backbone, the ethyl group, and the sulfonate moiety. Key expected chemical shifts would include those for the terminal vinyl protons (CH₂=CH-), the methylene (B1212753) protons adjacent to the ester and sulfonate groups, and the long alkyl chain. ¹³C NMR would further corroborate the structure by identifying the carbon environments, including the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the ethyl sulfonate group.
Fourier-Transform Infrared (FTIR) spectroscopy provides complementary information by identifying characteristic functional groups. The FTIR spectrum of the monomer is expected to show prominent absorption bands corresponding to the C=C stretching of the vinyl group, the S=O stretching of the sulfonate group (typically around 1055 cm⁻¹), and the C=O stretching of the ester group (around 1730 cm⁻¹). mdpi.com Upon polymerization, the disappearance or significant reduction of the vinyl group peak would indicate successful reaction.
Table 1: Expected FTIR Absorption Bands for Sodium 2-sulphonatoethyl undec-10-enoate and its Polymer
| Functional Group | Expected Wavenumber (cm⁻¹) - Monomer | Expected Wavenumber (cm⁻¹) - Polymer |
| C=C Stretch (vinyl) | ~1640 | Absent or significantly reduced |
| C=O Stretch (ester) | ~1730 | ~1730 |
| S=O Stretch (sulfonate) | ~1055 | ~1055 |
| C-H Stretch (alkane) | ~2850-2925 | ~2850-2925 |
Chromatographic and Electrophoretic Performance Analysis of Polymeric Phases
When polymerized, this compound can form a stationary phase for various separation techniques.
In Micellar Electrokinetic Chromatography (MEKC), a related polymer, poly(sodium-10-undecylenate), has been successfully used as a pseudo-stationary phase for the separation of polyaromatic hydrocarbons (PAHs). researchgate.net The efficiency (N), selectivity (α), and resolution (Rs) of the separation are key parameters evaluated. For instance, in the separation of PAHs, the highest efficiency was observed for phenanthrene, while naphthalene (B1677914) showed the lowest. researchgate.net The concentration and molar mass of the polymer significantly influence these parameters. Optimal separation conditions for PAHs using a similar polyanionic surfactant were achieved with a buffer of sodium borate (B1201080) and sodium hydrogen phosphate (B84403) at pH 9.2 in an acetonitrile/water mixture. researchgate.net
Table 2: Exemplary Separation Parameters in MEKC using a Polymeric Surfactant Phase
| Analyte | Efficiency (N) | Selectivity (α) | Resolution (Rs) |
| Naphthalene | ~150,000 | - | - |
| Fluorene | ~200,000 | 1.15 | 2.5 |
| Phenanthrene | ~250,000 | 1.10 | 2.1 |
| Pyrene | ~220,000 | 1.20 | 3.0 |
| Data is hypothetical based on typical performance for similar systems. |
The use of such polymeric phases in High-Performance Liquid Chromatography (HPLC) would also be of interest, particularly in ion-pair chromatography, where the sulfonate groups can interact with cationic analytes to facilitate separation.
Rheological Properties and Interfacial Tension Analysis of Solutions and Films
The rheological behavior of aqueous solutions of this compound is critical for understanding its performance in applications requiring viscosity control. As a surfactant, it is expected to significantly lower the interfacial tension between oil and water.
The viscosity of solutions of this surfactant is anticipated to increase with concentration, particularly above its critical micelle concentration (CMC). For polymeric forms, the viscosity will also be highly dependent on the molecular weight and the degree of chain entanglement. Rheological measurements, including steady shear and oscillatory experiments, can provide insights into the viscoelastic properties of these solutions, revealing information about the storage modulus (G') and loss modulus (G'').
The interfacial tension is a key measure of a surfactant's efficiency. It is expected that this compound would effectively reduce the interfacial tension between water and various oils. The effectiveness would depend on factors such as concentration, temperature, and the presence of electrolytes.
Table 3: Hypothetical Interfacial Tension of Aqueous this compound Solutions against Decane
| Surfactant Concentration (mol/L) | Interfacial Tension (mN/m) |
| 0 (Pure Water) | 52 |
| 1 x 10⁻⁴ | 25 |
| 1 x 10⁻³ (Near CMC) | 12 |
| 1 x 10⁻² | 8 |
| Data is illustrative and based on typical values for anionic surfactants. |
Morphological Investigations of Self-Assembled Systems (e.g., Cryo-TEM, DLS)
Due to its amphiphilic nature, this compound is expected to self-assemble into various structures in aqueous solution, such as micelles. ontosight.ai The morphology and size of these aggregates can be investigated using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Dynamic Light Scattering (DLS).
Cryo-TEM allows for the direct visualization of the self-assembled structures in a vitrified state, providing information on their shape (e.g., spherical, cylindrical micelles) and dimensions.
DLS is used to determine the hydrodynamic radius (Rh) of the aggregates in solution. For instance, DLS studies on similar surfactant systems, like sodium dodecyl sulphate (SDS), have identified the presence of micelles and have shown how their size can be influenced by factors like the addition of salt. researchgate.net For poly(sodium-10-undecylenate), DLS measurements have shown a dependence of the hydrodynamic radius on the molar mass fraction. researchgate.net
Table 4: Illustrative DLS Data for Self-Assembled Structures of a Related Surfactant
| System | Hydrodynamic Radius (Rh) (nm) |
| Monomeric Surfactant below CMC | < 1 |
| Spherical Micelles above CMC | 2 - 5 |
| Polymerized Micelles (low MW) | 10 - 20 |
| Polymerized Micelles (high MW) | 30 - 50 |
| This data is representative of typical values for anionic surfactant systems. |
These advanced characterization techniques provide a powerful toolkit for a deep understanding of the structure-property relationships of this compound and its polymeric derivatives, which is essential for tailoring their design for specific applications.
Theoretical and Computational Chemistry Investigations of Sodium 2 Sulphonatoethyl Undec 10 Enoate Systems
Molecular Modeling of Interfacial Phenomena and Adsorption Mechanisms
Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of surfactants at interfaces. For an amphiphilic molecule like Sodium 2-sulphonatoethyl undec-10-enoate (B1210307), which possesses a hydrophobic undec-10-enoate tail and a hydrophilic sulfonatoethyl head group, its arrangement and dynamics at interfaces govern its macroscopic properties such as surface tension reduction and emulsification. ontosight.ai
While specific MD studies on Sodium 2-sulphonatoethyl undec-10-enoate are not abundant in the public literature, the principles can be understood from studies on similar anionic surfactants. MD simulations of anionic surfactants at oil-water or air-water interfaces reveal how these molecules orient themselves to minimize the free energy of the system. pku.edu.cnresearchgate.net The hydrophobic tails typically penetrate the oil phase or extend into the air, while the hydrophilic head groups remain in the aqueous phase, interacting with water molecules and counter-ions. pku.edu.cn
Key parameters derived from these simulations include:
Density Profiles: These show the distribution of different components (water, oil, surfactant) along the axis perpendicular to the interface, revealing the structure and thickness of the interfacial layer. acs.org
Interfacial Tension: This can be calculated from the pressure tensor components and provides a direct measure of the surfactant's efficiency in reducing surface tension. acs.org
Radial Distribution Functions (RDFs): RDFs provide information about the local structure and interactions between different atoms or molecular groups, such as the hydration of the sulfonate headgroup or the interaction between the surfactant and oil molecules. nih.gov
Molecular Orientation: Analysis of the orientation of the surfactant molecules with respect to the interface normal can quantify the packing and ordering of the surfactant monolayer. acs.org
Studies on other anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and alkyl benzene (B151609) sulfonates, have demonstrated that factors like the length of the alkyl chain, the nature of the headgroup, and the presence of salts significantly influence the interfacial properties. acs.orgtandfonline.com For instance, a more compact packing at the interface generally leads to a greater reduction in interfacial tension. acs.org The presence of electrolytes can screen the repulsion between the anionic headgroups, allowing for a denser interfacial layer. tandfonline.com
Table 1: Representative Parameters from Molecular Dynamics Simulations of Anionic Surfactants at Interfaces
| Surfactant System | Interfacial Thickness (Å) | Diffusion Coefficient (Ų/ps) | Key Findings |
| 126501/AES in oil-water | 18.08 | 0.186 | Enhanced interactions between anionic head groups and water molecules. nih.gov |
| 4-C16 Alkyl Benzene Sulfonate | Largest among isomers | - | Leads to the lowest interfacial tension due to optimal miscibility of the alkyl tail with decane. acs.org |
| SDS at SiO₂/water interface | - | - | Forms a semi-spherical micelle on the surface. arxiv.org |
Note: This table presents data from studies on various anionic surfactants to illustrate the types of insights gained from molecular modeling, in the absence of specific data for this compound.
Simulation of Polymerization Processes and Conformational Dynamics
The undec-10-enoate moiety in this compound contains a terminal double bond, rendering it a polymerizable surfactant, or "surfmer". This functionality opens up possibilities for its use in creating stabilized polymer latexes or functionalized surfaces. capes.gov.br Computational simulations can play a crucial role in understanding the polymerization process and the conformational dynamics of the resulting polymer chains.
Simulations of polymerization can be approached at different levels of theory. Reactive molecular dynamics simulations, employing force fields that can describe bond formation and breaking, can model the initiation and propagation steps of polymerization. These simulations can provide insights into the reaction kinetics, the degree of polymerization, and the architecture of the resulting polymer chains.
Studies on other polymerizable surfactants have shown that the self-assembly of monomers into micelles can influence the polymerization process, a phenomenon known as template polymerization. nih.gov Small-angle neutron scattering (SANS) has been a key experimental technique in this area, and computational modeling can complement SANS data to build detailed structural models of the polymerizable micelles. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide fundamental insights into the properties of its distinct functional groups: the sulfonate headgroup, the ester linkage, and the terminal double bond.
Methods like Density Functional Theory (DFT) are commonly used to:
Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule and predict bond lengths and angles.
Calculate Charge Distribution: Analyze the partial atomic charges to understand the polarity of the molecule and identify sites susceptible to electrostatic interactions. mdpi.com The sulfonate group will carry a significant negative charge, influencing its interaction with water and cations. diva-portal.org
Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is often associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The terminal double bond in the undec-10-enoate tail will significantly influence the HOMO and LUMO.
Predict Spectroscopic Properties: Calculate vibrational frequencies (for comparison with IR and Raman spectra) and electronic transition energies (for comparison with UV-Vis spectra). nih.govacs.org
Model Reaction Mechanisms: Investigate the energy barriers and transition states for reactions such as polymerization at the double bond or hydrolysis of the ester linkage. nih.gov
While specific quantum chemical studies on this compound are limited, research on related compounds provides a framework for what can be expected. For example, studies on sulfonamides and sulfonium (B1226848) cations have used quantum chemistry to elucidate reaction mechanisms and electronic properties. nih.govarxiv.org
Table 2: Illustrative Data from Quantum Chemical Calculations on Related Molecules
| Molecule/System | Computational Method | Calculated Property | Finding |
| Sulfonamide-Schiff base | DFT | Vibrational Frequencies | Asymmetric and symmetric SO₂ stretching bands were calculated and compared with experimental FT-IR data. nih.gov |
| Arylazo sulfonates | DFT | UV-Vis Absorption | Calculations of absorption maxima corresponding to ππ* and nπ* transitions. acs.org |
| H₃S⁺ (model for sulfonium) | Quantum Algorithm | Dipole Structure Factors | Simulation of photo-dissociation reaction on a quantum device. arxiv.org |
Note: This table provides examples of quantum chemical calculations on molecules containing sulfonate or related groups to demonstrate the utility of these methods.
Predictive Modeling of Structure-Property Relationships in Self-Assembled Systems
A key goal of computational chemistry in surfactant science is to develop predictive models that link the molecular structure of a surfactant to its macroscopic properties, particularly in self-assembled systems like micelles and monolayers. For this compound, this involves understanding how its unique combination of a polymerizable tail, an ester group, and a sulfonate headgroup influences its performance.
Computational approaches can be used to build quantitative structure-property relationship (QSPR) models. These models use molecular descriptors, which can be calculated from the molecular structure (e.g., molecular weight, volume, surface area, charge distribution), to predict properties like the critical micelle concentration (CMC), surface tension, and foaming ability.
Molecular dynamics simulations are also a powerful tool for predictive modeling. By systematically varying the molecular structure of the surfactant in simulations (e.g., changing the alkyl chain length, modifying the headgroup), one can establish trends in interfacial properties. For example, simulations of a series of alkyl benzene sulfonate isomers showed a clear relationship between the attachment position of the sulfonate group, the interfacial thickness, and the resulting interfacial tension. acs.org
The self-assembly of this compound into micelles or other aggregates can be simulated to predict their size, shape, and aggregation number. The presence of the ester group and the specific nature of the sulfonatoethyl headgroup will differentiate its self-assembly from more common surfactants like SDS. The potential for polymerization adds another layer of complexity, where the structure of the initial self-assembled state can direct the final polymer structure. The interplay of various non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, governs these self-assembly processes, and computational models can help to dissect these contributions. rsc.org
Mechanistic Studies of Interfacial and Colloidal Behavior of Sodium 2 Sulphonatoethyl Undec 10 Enoate
Adsorption Thermodynamics and Kinetics at Diverse Interfaces
The adsorption of Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) at interfaces, such as the air-water and oil-water interface, is a thermodynamically driven process. The amphiphilic nature of the molecule, consisting of a hydrophobic undecylenoyl chain and a hydrophilic ethyl sulphonate group, dictates its orientation and packing at these interfaces. ontosight.ai Studies on the thermodynamics of adsorption typically involve measuring the change in surface tension or interfacial tension as a function of surfactant concentration and temperature.
The Gibbs free energy of adsorption (ΔG°_ads) provides a measure of the spontaneity of the adsorption process. For anionic surfactants, this value is generally negative, indicating a spontaneous accumulation at the interface. The enthalpy of adsorption (ΔH°_ads) and entropy of adsorption (ΔS°_ads) can be determined from the temperature dependence of the critical micelle concentration (CMC) and provide further information on the driving forces of adsorption. A negative ΔH°_ads suggests that the process is exothermic, while a positive ΔS°_ads indicates an increase in disorder at the interface, often due to the release of water molecules from the solvated hydrophobic tail.
Table 1: Thermodynamic Parameters of Adsorption for Anionic Surfactants
| Parameter | Typical Value Range | Significance |
|---|---|---|
| ΔG°_ads | -20 to -40 kJ/mol | Spontaneity of adsorption |
| ΔH°_ads | -10 to 10 kJ/mol | Heat change during adsorption |
Note: Data presented is representative of typical anionic surfactants and serves as a reference for the expected behavior of Sodium 2-sulphonatoethyl undec-10-enoate.
Micellization Behavior and Critical Micelle Concentration Determination
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in the bulk solution self-assemble into organized aggregates called micelles. This is a key characteristic of surfactants and is fundamental to their detergency and solubilization capabilities. The CMC is a critical parameter for any application involving surfactants.
The determination of the CMC for this compound can be achieved through various experimental techniques. The most common method involves measuring a physical property of the surfactant solution that exhibits an abrupt change at the CMC. Such properties include surface tension, conductivity, light scattering, and the fluorescence of a probe molecule.
For instance, in surface tension measurements, the tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. In conductivity measurements, the slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of the charged micelles compared to the free monomers.
Table 2: Comparison of CMC Determination Techniques
| Technique | Principle | Advantages |
|---|---|---|
| Tensiometry | Change in surface/interfacial tension | Direct measurement of surface activity |
| Conductometry | Change in molar conductivity | High precision for ionic surfactants |
| Fluorescence Spectroscopy | Change in probe's microenvironment | High sensitivity |
The value of the CMC is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup, the presence of electrolytes, and temperature. For this compound, the presence of the ester group and the terminal double bond in its hydrophobic tail may lead to a different CMC value compared to a saturated surfactant with the same number of carbon atoms.
Emulsification and Solubilization Efficiency and Mechanisms
The ability of this compound to form stable emulsions and to solubilize poorly water-soluble substances is a direct consequence of its micellization behavior. Emulsification is the process of dispersing one immiscible liquid into another, such as oil in water (O/W). Surfactants facilitate this by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier that prevents the droplets from coalescing. The efficiency of an emulsifier is determined by its ability to reduce interfacial tension and form a stable, resilient film at the interface.
Solubilization, on the other hand, is the process by which the hydrophobic cores of micelles incorporate water-insoluble molecules, thereby increasing their apparent solubility in the aqueous phase. The solubilization capacity of a surfactant is dependent on the size and number of its micelles, as well as the chemical nature of both the surfactant and the substance being solubilized. The presence of the ester group in this compound may influence its interaction with polar oils and affect its solubilization capacity for certain compounds.
The mechanisms of both emulsification and solubilization are complex and depend on the dynamic equilibrium between monomers, micelles, and the interfacial layer. The effectiveness of this compound in these processes is critical for its application in products such as lotions, creams, and cleaning agents.
Interactions with Biological and Environmental Macromolecules
In many applications, surfactants like this compound come into contact with macromolecules such as proteins and polymers. The interactions between surfactants and these macromolecules can be complex, leading to changes in the properties of both.
The interaction with proteins is of particular importance in personal care and pharmaceutical formulations. Surfactants can bind to proteins through electrostatic and hydrophobic interactions, which can lead to protein unfolding or denaturation at high surfactant concentrations. However, at concentrations below the CMC, specific binding can occur without significant conformational changes. The nature of these interactions depends on the protein's structure and charge, as well as the surfactant's concentration and molecular architecture.
In the environment, the interaction of surfactants with natural organic matter, such as humic acids, can affect their transport and bioavailability. Surfactants can form complexes with these macromolecules, which may alter their adsorption to soil and sediment particles. The biodegradability of the surfactant is also a crucial environmental consideration. The ester linkage in this compound may be susceptible to hydrolysis, potentially leading to its degradation in the environment.
Understanding these interactions is essential for predicting the performance and environmental fate of this compound in various applications.
Advanced Applications in Materials Science and Analytical Separations Based on Sodium 2 Sulphonatoethyl Undec 10 Enoate
Development of Functional Coatings and Surface Modifiers
The incorporation of polymerizable surfactants, or "surfmers," like Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) into polymer lattices for coatings offers significant advantages over conventional, non-reactive surfactants. globethesis.compaint.orgvot.pl When used in emulsion polymerization, these surfmers become covalently bound to the polymer backbone, leading to a more stable and durable coating. globethesis.com This permanent attachment prevents the migration of surfactant molecules to the film-substrate or film-air interface, a common issue with traditional surfactants that can compromise adhesion and surface quality. vot.pl
Research on acrylic latexes has demonstrated that the use of polymerizable surfactants significantly improves the water resistance of the resulting films. paint.orgmdpi.com By locking the surfactant onto the polymer particles, the formation of water-sensitive pockets within the dried film is minimized, leading to reduced water whitening and swelling. paint.org Furthermore, the covalent bonding of the surfactant to the polymer particles enhances the adhesion of the coating to various substrates. mdpi.comresearchgate.net This is because the surfactant molecules are not free to accumulate at the interface, which can otherwise weaken the adhesive bond. mdpi.com
While specific studies focusing exclusively on Sodium 2-sulphonatoethyl undec-10-enoate are limited in publicly available literature, the principles established for other anionic polymerizable surfactants are directly applicable. Its structure, featuring a reactive vinyl group, allows it to copolymerize with common monomers like acrylates and vinyl acetate. The resulting polymer films would be expected to exhibit enhanced water resistance and adhesion, making them suitable for high-performance coatings in demanding applications.
Table 1: Comparison of Properties of Coatings with Conventional vs. Polymerizable Surfactants
| Property | Conventional Surfactant | Polymerizable Surfactant (e.g., this compound) |
| Adhesion | Can be compromised due to surfactant migration to the substrate interface. mdpi.com | Improved due to covalent bonding of the surfactant, preventing migration. mdpi.comresearchgate.net |
| Water Resistance | Lower, prone to water whitening and swelling due to surfactant leaching. paint.org | Higher, as the surfactant is locked into the polymer matrix. paint.orgmdpi.com |
| Latex Stability | Can be unstable under shear or freeze-thaw conditions due to surfactant desorption. globethesis.com | Enhanced stability due to permanent attachment of the surfactant. globethesis.com |
| Surface Finish | Can have defects due to surfactant efflorescence. | Improved surface quality with reduced gloss and fewer defects. vot.pl |
Role in Enhanced Recovery and Separation Processes in Engineering Disciplines
Anionic surfactants play a crucial role in chemical enhanced oil recovery (EOR) processes. doaj.orgacs.org Their primary functions are to reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock, both of which contribute to the mobilization of trapped oil. doaj.org Anionic surfactants are particularly favored for sandstone reservoirs. doaj.org
The effectiveness of a surfactant in EOR is dependent on its ability to form microemulsions with the crude oil and brine at reservoir conditions, which include high temperatures and salinities. onepetro.orgonepetro.orgresearchgate.net The structure of the surfactant, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup, dictates its performance.
The polymerizable nature of this compound could potentially be leveraged to create more robust surfactant systems that are less prone to adsorption on the reservoir rock, a major cause of surfactant loss and reduced efficiency. doaj.org A polymerized form of the surfactant could also modify the viscosity of the injection fluid, further aiding in the displacement of oil.
Formulation of Advanced Colloidal Dispersions and Pickering Emulsions
Polymerizable surfactants are finding increasing use in the formulation of advanced colloidal systems, including stable dispersions and Pickering emulsions. researchgate.net In conventional emulsions, surfactants stabilize droplets of one liquid dispersed in another. However, these surfactants can desorb from the interface, leading to emulsion instability.
Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, providing a robust barrier against coalescence. nih.gov Polymerizable surfactants can be used to create these stabilizing particles. By polymerizing the surfactant, either in solution to form a latex or directly at the interface, a permanent, solid-like layer can be formed around the emulsion droplets.
The use of polymerizable surfactants offers a route to creating highly stable Pickering emulsions with tailored properties. researchgate.net The covalent attachment of the surfactant to the particle surface ensures its irreversible adsorption at the oil-water interface. globethesis.com This is in contrast to conventional emulsions where the surfactant is in dynamic equilibrium between the interface, the continuous phase, and micelles.
While there is no specific literature detailing the use of this compound for Pickering emulsions, its amphiphilic and polymerizable nature makes it a suitable candidate for such applications. It could be used to prepare stable latex particles via emulsion polymerization, which could then act as the solid stabilizer for a Pickering emulsion. Alternatively, it could be used in-situ during the emulsification process, with polymerization initiated to lock in the emulsion structure. Research on other systems has shown that this approach can lead to the formation of novel materials such as capsules and porous polymers. researchgate.netyoutube.com
Environmental Dynamics and Degradation Research of Sodium 2 Sulphonatoethyl Undec 10 Enoate
Environmental Release Pathways and Emission Estimation Methodologies
The primary route for Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) to enter the environment is through wastewater streams. nih.govirost.ir Its use in industrial applications and consumer products such as detergents and personal care items leads to its discharge into municipal and industrial wastewater treatment plants (WWTPs). nih.govcore.ac.uk
Key Release Pathways:
Domestic Wastewater: Effluent from households containing detergents, shampoos, and other cleaning agents contributes significantly to the environmental load of this surfactant.
Industrial Wastewater: Industries such as textile manufacturing, paper production, and cosmetics formulation may release wastewater with higher concentrations of anionic surfactants. core.ac.uk
Landfill Leachate: Improper disposal of products containing Sodium 2-sulphonatoethyl undec-10-enoate can lead to its presence in landfill leachate, which can contaminate groundwater and surface water.
Sludge Application: During wastewater treatment, surfactants can adsorb to sewage sludge. nm.gov If this sludge is used as an agricultural fertilizer, the compound can be introduced into terrestrial ecosystems. researchgate.net
Emission Estimation Methodologies:
Estimating the emission of this compound into the environment relies on a combination of production data, usage patterns, and fate models within WWTPs.
| Methodology | Description | Key Parameters |
| Production and Consumption Data Analysis | This top-down approach estimates emissions based on the total volume of the chemical produced or imported and its distribution across various applications. | - Production/import volume- Market distribution data- Product formulation data |
| Wastewater Treatment Plant (WWTP) Fate Models | These models predict the concentration of the surfactant in the effluent and sludge based on its physical-chemical properties and the operational parameters of the WWTP. unitar.org | - Influent concentration- Biodegradation rate- Adsorption coefficient (Kd)- WWTP operating conditions |
| Monitoring Data | Direct measurement of the surfactant's concentration in wastewater influent and effluent provides the most accurate emission data for a specific location. | - Measured concentrations in wastewater- Flow rates of wastewater |
| Emission Factors | These are pre-determined values that relate the quantity of a pollutant released to a specific activity (e.g., kg of surfactant released per ton of product manufactured). | - Industry-specific process data- Product usage statistics |
Biodegradation Kinetics and Identification of Degradation Products
The biodegradability of this compound is a crucial factor in determining its environmental persistence. Anionic surfactants are generally susceptible to microbial degradation, particularly under aerobic conditions. nih.govresearchgate.net The structure of this compound, featuring an ester linkage and a linear alkyl chain with a terminal double bond, suggests it is likely biodegradable.
Potential Biodegradation Pathways:
The biodegradation of this compound is expected to proceed through several steps, involving the enzymatic action of microorganisms.
Ester Hydrolysis: The ester bond is a likely initial point of attack by esterase enzymes, cleaving the molecule into undec-10-enoic acid and sodium 2-hydroxyethanesulfonate (B1228491) (isethionate).
Omega- and Beta-Oxidation: The resulting undec-10-enoic acid, a fatty acid, would then likely undergo ω-oxidation at the terminal methyl group, followed by β-oxidation, which sequentially shortens the carbon chain. nm.gov
Desulfonation: The sulfonate group is generally more resistant to cleavage but can be removed by specific bacterial enzymes, releasing sulfite, which is then oxidized to sulfate (B86663). nm.gov
Expected Degradation Products:
| Potential Degradation Product | Precursor in Biodegradation Pathway |
| Undec-10-enoic acid | Initial hydrolysis of the parent compound |
| Sodium 2-hydroxyethanesulfonate | Initial hydrolysis of the parent compound |
| Shorter-chain carboxylic acids | β-oxidation of undec-10-enoic acid |
| Sulfophenyl carboxylates (SPCs) | If ω-oxidation is followed by desulfonation and ring cleavage (less likely for this aliphatic compound) nih.gov |
| Carbon dioxide and water | Complete mineralization |
The kinetics of biodegradation, describing the rate of degradation, are influenced by environmental factors such as temperature, pH, microbial population, and the presence of other organic matter. While specific kinetic data for this compound is not available, similar anionic surfactants can have half-lives in soil ranging from 7 to 33 days. researchgate.net
Methodologies for Assessing Environmental Fate and Transport in Aquatic and Terrestrial Systems
The environmental fate and transport of this compound are governed by its physicochemical properties and interactions with environmental compartments.
In Aquatic Systems:
Adsorption to Sediments: Anionic surfactants can adsorb to suspended solids and bottom sediments, with the extent of adsorption depending on the organic carbon content of the sediment and the water chemistry. researchgate.net
Bioaccumulation: Due to their surface-active nature, these compounds can interact with biological membranes. However, their tendency to be metabolized and their relatively low octanol-water partition coefficient (log Kow) suggest a low potential for significant bioaccumulation.
Photodegradation: While biodegradation is the primary removal mechanism, direct or indirect photodegradation by sunlight in surface waters may contribute to its transformation.
In Terrestrial Systems:
Sorption to Soil: The mobility of anionic surfactants in soil is influenced by sorption to soil organic matter and clay minerals. nih.gov The undec-10-enoate portion of the molecule is hydrophobic and will tend to sorb to organic matter, while the sulphonatoethyl group is hydrophilic.
Leaching: The potential for this compound to leach through the soil profile and reach groundwater depends on its sorption characteristics and the soil type. geoscienceworld.orgresearchgate.net Generally, increased organic matter content in soil will reduce its mobility. nm.gov
Assessment Methodologies:
| Methodology | Application | Key Principles |
| Laboratory Batch Studies | Determining sorption coefficients (Kd, Koc) in soil and sediment. | Equilibrating a solution of the compound with a known mass of soil or sediment and measuring the concentration in the aqueous phase. |
| Column Studies | Simulating the transport and leaching of the compound through soil under controlled conditions. researchgate.net | Applying a solution of the compound to a column packed with soil and analyzing the leachate over time. |
| Environmental Fate Models (e.g., FUGACITY, PBT Profiler) | Predicting the distribution and persistence of the chemical in different environmental compartments. | Using the compound's physicochemical properties to model its partitioning between air, water, soil, and biota. |
| Lysimeter Studies | Field-scale experiments to study the leaching and degradation of the compound under natural environmental conditions. | Large, undisturbed soil blocks are used to monitor the movement of water and solutes. |
Development of Analytical Methods for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental samples. tandfonline.comresearchgate.net Given its anionic nature, several techniques commonly used for other anionic surfactants can be adapted. figshare.com
Sample Preparation:
Environmental samples such as water, soil, and sediment typically require extraction and pre-concentration steps to isolate the analyte from interfering matrix components. researchgate.net
Solid-Phase Extraction (SPE): This is a widely used technique for extracting anionic surfactants from aqueous samples. core.ac.uk
Liquid-Liquid Extraction (LLE): This method can also be employed, often involving the formation of an ion-pair with a cationic dye.
Soxhlet or Ultrasonic-Assisted Extraction: These methods are suitable for extracting the compound from solid matrices like soil and sludge. core.ac.uk
Analytical Techniques:
| Technique | Principle of Detection | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with mass spectrometry (MS) or fluorescence detection (FD). proquest.com | High selectivity and sensitivity, suitable for complex matrices. | Requires derivatization for some detectors. |
| Gas Chromatography (GC) | Separation based on volatility, typically coupled with MS. researchgate.net | Provides detailed structural information. | Requires derivatization to increase volatility. |
| Spectrophotometry (e.g., MBAS assay) | Formation of a colored ion-pair with a cationic dye (e.g., methylene (B1212753) blue), which is then measured. | Simple, rapid, and cost-effective for total anionic surfactant determination. | Lacks specificity for individual compounds. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary tube. | High separation efficiency and low sample consumption. | Can be sensitive to matrix effects. |
Emerging Research Frontiers and Future Perspectives for Sodium 2 Sulphonatoethyl Undec 10 Enoate
Integration with Biorenewable Feedstock Initiatives and Circular Economy Principles
The foundation of Sodium 2-sulphonatoethyl undec-10-enoate's role in a sustainable future lies in its synthesis from undecylenic acid. nih.gov Undecylenic acid is produced through the pyrolysis of ricinoleic acid, a major component of castor oil. nih.govgoogle.com Castor oil is a valuable biorenewable feedstock, not typically used for food, which aligns with the principles of a bio-based economy by reducing reliance on petrochemical sources. nih.gov The global market for undecylenic acid was valued at USD 3.31 billion in 2024 and is projected to grow, indicating a strong industrial base for its derivatives. google.com
The integration of Sodium 2-sulphonatoethyl undec-10-enoate (B1210307) into circular economy models extends beyond its renewable origin. A circular economy aims to eliminate waste and keep materials in use for longer periods. google.com In this context, research is exploring the design of surfactants that are not only bio-based but also readily biodegradable, minimizing their environmental persistence. While specific data on the biodegradability of this compound is not extensively detailed in publicly available research, its precursor, undecylenic acid, is known to be a naturally occurring fatty acid. nih.gov
Future research in this area will likely focus on:
Life Cycle Assessment: Conducting comprehensive life cycle analyses to quantify the environmental benefits of this compound compared to petroleum-based surfactants.
Waste Valorization: Investigating the potential to synthesize the compound from lower-grade or waste-derived castor oil, further enhancing its circular credentials.
Closed-Loop Processes: Developing manufacturing processes that minimize waste generation and maximize the recycling of solvents and catalysts.
Table 1: Biorenewable Feedstock and Market Data for Undecylenic Acid
| Parameter | Details |
| Primary Feedstock | Castor Oil |
| Precursor Compound | Undecylenic Acid (10-undecenoic acid) |
| Method of Production | Pyrolysis of Ricinoleic Acid |
| Global Market Size (2024) | USD 3.31 billion |
| Projected Market Size (2037) | USD 5.87 billion |
| Key Market Drivers | Growing chemical industry, demand for synthetic lubricants and Nylon-11 |
Exploration of Novel Derivatization and Functionalization Strategies
The molecular structure of this compound offers multiple sites for chemical modification, providing a platform for creating novel surfactants with tailored properties. The terminal double bond (undec-10-enoate) is a particularly attractive feature for derivatization.
Current research on related alkene sulfonates and fatty acids suggests several promising avenues for exploration:
Polymerization: The vinyl group allows for polymerization or copolymerization to create novel polymers with surfactant properties. These could find use as emulsifiers, dispersants, or rheology modifiers in various formulations. Undecylenic acid itself is a precursor in the manufacture of polymers like Nylon-11. google.comgoogle.com
Functionalization of the Double Bond: The double bond can be functionalized through various organic reactions, such as epoxidation, dihydroxylation, or addition reactions. This could lead to the development of surfactants with enhanced properties, such as improved hard water tolerance, different hydrophilic-lipophilic balance (HLB), or specific interactions with surfaces.
Modification of the Sulfonate Group: While the sulfonate group provides strong anionic character, its association with different cations (e.g., potassium, ammonium) could be explored to fine-tune solubility and performance in specific applications.
Ester Group Modification: Transesterification reactions could be employed to introduce different alcohol moieties, altering the surfactant's properties. For instance, using polyhydric alcohols could lead to nonionic or zwitterionic surfactants with unique characteristics. epo.org
A European patent describes the creation of surfactants from undecylenic acid by reacting it with alkoxylated polyhydric alcohols, highlighting the potential for creating a diverse range of nonionic surfactants from this bio-based starting material. epo.org Another area of research involves creating novel salts, such as the combination of undecylenic acid with L-arginine to produce a water-soluble salt with potent antimicrobial activity. biospace.comnih.gov
Table 2: Potential Derivatization Strategies for this compound
| Reaction Site | Potential Reaction | Resulting Functionality / Product |
| Terminal Double Bond | Polymerization | Surfactant polymers, specialty plastics |
| Epoxidation | Epoxy-functionalized surfactants | |
| Dihydroxylation | Diol-functionalized surfactants | |
| Ester Group | Transesterification | Modified lipophilic/hydrophilic balance |
| Sulfonate Group | Cation Exchange | Altered solubility and performance |
Advancement in Real-Time Spectroscopic and Microscopic Characterization Techniques
A thorough understanding of the behavior of this compound in solution and at interfaces is crucial for optimizing its performance in various applications. While specific studies on this compound are limited, advancements in analytical techniques for other surfactants provide a roadmap for future research.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are fundamental for confirming the structure of novel derivatives. For example, NMR and GC-MS were used to characterize a novel salt of undecylenic acid with arginine. nih.gov
Fluorescence Spectroscopy: The use of fluorescent probes can provide valuable information about the critical micelle concentration (CMC), micelle polarity, and aggregation number. This would allow for a detailed characterization of the self-assembly behavior of this compound.
Vibrational Spectroscopy (FTIR and Raman): These techniques can be used to study the conformation of the alkyl chain and the interactions of the headgroup with water molecules and other components in a formulation.
Microscopic Techniques:
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of surfactant aggregates, such as micelles or vesicles. Vesicle-like structures have been observed for an arginine salt of undecylenic acid. nih.gov
Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the adsorption of surfactants on solid surfaces, which is critical for applications like detergency and surface modification.
Real-time characterization methods are becoming increasingly important. For instance, techniques that couple spectroscopy with a Langmuir trough can provide insights into the dynamic behavior of surfactants at air-water or oil-water interfaces. Such studies would be invaluable for understanding the emulsification and foaming properties of this compound.
Investigation into Untapped Application Domains and Niche Markets
While this compound is utilized in personal care and industrial applications, its unique bio-based origin and reactive chemical structure suggest potential in several untapped and niche markets. ontosight.ai
Enhanced Oil Recovery (EOR): Anionic sulfonate surfactants are widely studied for their potential in EOR. They can reduce interfacial tension between oil and water, and alter the wettability of reservoir rock, helping to mobilize trapped oil. epo.org The specific structure of this compound could offer advantages in certain reservoir conditions, representing a significant potential market.
Specialty Polymers and Materials: As a functional monomer, it can be incorporated into polymer chains to create materials with built-in surface activity. This could be beneficial in the development of self-emulsifying polymers, antistatic coatings, and functional textiles. The primary application of its precursor, undecylenic acid, in the production of Nylon-11 demonstrates the potential for its derivatives in the polymer industry. google.com
Pharmaceuticals and Agrochemicals: Surfactants are used as formulation aids to solubilize and stabilize active ingredients in both pharmaceutical and agrochemical products. ontosight.ai The bio-based nature of this compound could make it an attractive option for these markets, where there is a growing demand for green excipients. A novel formulation of undecylenic acid has been shown to have pro-apoptotic antitumor activity in vitro.
Cosmeceuticals: The market for cosmetics with active ingredients (cosmeceuticals) is expanding. Given that undecylenic acid has known antifungal properties, its derivatives could be explored for use in specialized skin and hair care products, such as anti-dandruff shampoos or treatments for skin fungal infections. nih.gov
Table 3: Potential Niche Applications for this compound and its Derivatives
| Application Domain | Potential Function | Key Advantage |
| Enhanced Oil Recovery | Interfacial tension reduction, wettability alteration | Bio-based alternative to synthetic surfactants |
| Specialty Polymers | Functional monomer | Built-in surface activity, potential for novel material properties |
| Pharmaceuticals | Solubilizer, emulsifier for active ingredients | "Green" excipient, potentially lower toxicity |
| Agrochemicals | Adjuvant, dispersant | Improved formulation stability, biodegradability |
| Cosmeceuticals | Active ingredient carrier, antifungal agent | Bio-based, potential for dual functionality |
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for Sodium 2-sulphonatoethyl undec-10-enoate with high purity?
- Methodological Answer : Begin by optimizing reaction conditions (e.g., molar ratios, temperature, solvent selection) based on sulfonation and esterification principles. Use USP-grade reagents (e.g., sodium salts) to minimize impurities . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product using recrystallization or column chromatography, and validate purity via NMR (¹H/¹³C), FTIR (confirming sulfonate and ester groups), and elemental analysis. Report yield, melting point, and solubility in polar solvents (e.g., water, ethanol) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
| Technique | Parameters | Key Insights |
|---|---|---|
| NMR | ¹H (δ 4.1–4.3 ppm: sulphoethyl group; δ 5.8 ppm: undec-10-enoate double bond) | Confirm backbone structure and functional groups . |
| FTIR | Peaks at 1040–1060 cm⁻¹ (S=O stretching), 1710 cm⁻¹ (ester C=O) | Verify sulfonate and ester moieties . |
| Elemental Analysis | %C, %H, %S deviations >1% indicate impurities | Adjust purification steps if needed . |
Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on this compound?
- Methodological Answer : Use databases like SciFinder and Web of Science with keywords: "this compound," "surfactant synthesis," "anionic surfactants." Filter results to peer-reviewed journals and exclude non-academic sources (e.g., commercial websites) . Critically appraise studies using criteria from (e.g., sample size, measurement validity) and map trends in applications (e.g., emulsification, antimicrobial activity) .
Advanced Research Questions
Q. How can conflicting data on the compound’s critical micelle concentration (CMC) be resolved across studies?
- Methodological Answer : Assess methodological variables:
- Temperature : CMC decreases with higher temperatures; ensure studies report standardized conditions (e.g., 25°C) .
- Ionic Strength : Electrolytes (e.g., NaCl) compress the double layer, altering CMC. Compare studies with similar buffer systems .
- Technique Variability : Surface tension vs. conductivity methods may yield discrepancies. Replicate experiments using multiple techniques and perform ANOVA to identify statistically significant differences .
Q. What strategies mitigate degradation of this compound in aqueous solutions during long-term stability studies?
- Methodological Answer :
- pH Control : Maintain pH 6–8 to prevent hydrolysis of the ester group. Use phosphate buffers and avoid strong acids/bases .
- Antioxidants : Add 0.1% w/v ascorbic acid to inhibit oxidation of the undec-10-enoate double bond .
- Storage Conditions : Store solutions at 4°C in amber vials to reduce photodegradation. Monitor stability via HPLC every 30 days and report degradation products (e.g., free undec-10-enoic acid) .
Q. How can researchers integrate computational modeling (e.g., DFT, MD simulations) to predict the compound’s interfacial behavior?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonate group’s charge distribution) .
- Molecular Dynamics (MD) : Simulate surfactant monolayers at oil-water interfaces using software like GROMACS. Parameterize force fields based on experimental bond lengths/angles . Validate predictions against experimental CMC and surface tension data .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in antimicrobial studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Apply the Hill equation to quantify cooperativity. Report confidence intervals and use tools like GraphPad Prism for curve fitting. Address outliers via Grubbs’ test and ensure replicates (n ≥ 3) to minimize biological variability .
Q. How should researchers address batch-to-batch variability in synthesis outcomes?
- Methodological Answer : Implement a Quality by Design (QbD) framework:
- Critical Process Parameters (CPPs) : Identify variables (e.g., reaction time, solvent purity) via Plackett-Burman screening .
- Design of Experiments (DoE) : Use central composite design to optimize CPPs and ensure robustness. Perform ANOVA to confirm significant factors .
Ethical and Reporting Standards
Q. What guidelines should be followed when reporting spectroscopic data in publications?
- Methodological Answer : Adhere to ACS Style Guide standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
